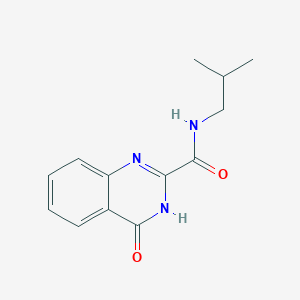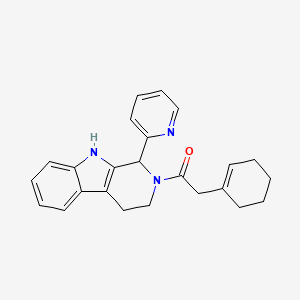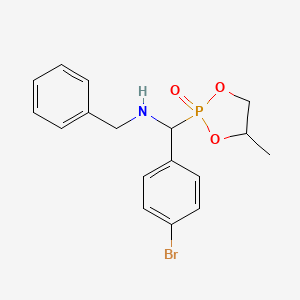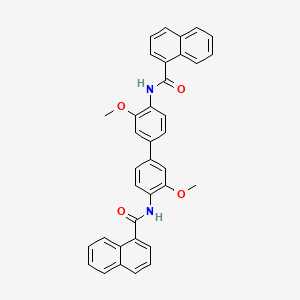![molecular formula C18H13BrFNO4S2 B6021417 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide, also known as BRD73954, is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule inhibitor that has shown promise in targeting specific proteins and enzymes in various biological pathways.
Mécanisme D'action
The mechanism of action for 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide involves the inhibition of specific proteins and enzymes that play a role in various biological pathways. For example, it has been shown to inhibit the activity of the protein Hsp90, which is involved in the regulation of various signaling pathways that are important for cancer cell growth and survival. By inhibiting the activity of Hsp90, this compound can potentially slow down or stop cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to inhibit the activity of specific proteins and enzymes that are involved in various biological pathways, as mentioned previously. Additionally, it has been shown to induce cell death in cancer cells. However, the full extent of its biochemical and physiological effects is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide in lab experiments is its specificity in targeting certain proteins and enzymes. This can be useful in studying the roles of these proteins and enzymes in various biological pathways. Additionally, its small size and ease of synthesis make it a convenient tool for researchers. However, one limitation is that its effects may vary depending on the specific cell type and pathway being studied.
Orientations Futures
There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide. One direction is to continue studying its potential use in cancer treatment and other diseases such as Alzheimer's and Parkinson's. Additionally, further studies can be conducted to better understand its mechanism of action and its effects on various biological pathways. Finally, research can be conducted to develop more potent and selective inhibitors based on the structure of this compound.
In conclusion, this compound is a promising chemical compound that has been studied for its potential use in scientific research. Its specificity in targeting certain proteins and enzymes make it a valuable tool for studying various biological pathways. While its full extent of biochemical and physiological effects is still being studied, its potential use in cancer treatment and other diseases make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis method for 3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 3-fluoroaniline to form an intermediate compound. This intermediate is then reacted with 4-aminobenzenesulfonamide to produce this compound. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of certain proteins and enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been studied for its potential use in treating other diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3-fluorophenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFNO4S2/c19-13-7-9-16(10-8-13)26(22,23)17-5-2-6-18(12-17)27(24,25)21-15-4-1-3-14(20)11-15/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNBAWHMQSPYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-amino-4-(4-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B6021361.png)

![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6021373.png)
![2-{[3-(anilinosulfonyl)-4-bromobenzoyl]amino}benzoic acid](/img/structure/B6021378.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)
![3-ethyl-6-hydroxy-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-pyrimidinone](/img/structure/B6021395.png)

![2-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021400.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021419.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)